2-cyano-N-(2,5-dibromophenyl)acetamide
Description
2-Cyano-N-(2,5-dibromophenyl)acetamide is a brominated acetamide derivative characterized by a cyano group (–CN) and a 2,5-dibromophenyl substituent. Its molecular formula is C₉H₆Br₂N₂O, with a monoisotopic mass of 315.8847 Da . The compound is synthesized via a multi-step process:
Amino Protection: 2,5-Dibromoaniline is acetylated using acetic anhydride to yield the intermediate N-(2,5-dibromophenyl)acetamide (78% yield) .
Functionalization: The intermediate undergoes further reactions, such as Suzuki cross-coupling with arylboronic acids, to introduce diverse substituents .

The 2,5-dibromo substitution on the phenyl ring imparts strong electron-withdrawing effects, influencing electronic properties like dipole moments and frontier molecular orbitals (FMOs), which are critical for applications in nonlinear optics (NLO) or medicinal chemistry .
Properties
CAS No. |
63034-99-1 |
|---|---|
Molecular Formula |
C9H6Br2N2O |
Molecular Weight |
317.96 g/mol |
IUPAC Name |
2-cyano-N-(2,5-dibromophenyl)acetamide |
InChI |
InChI=1S/C9H6Br2N2O/c10-6-1-2-7(11)8(5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) |
InChI Key |
JDIYNVGKIAEAEH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)NC(=O)CC#N)Br |
Canonical SMILES |
C1=CC(=C(C=C1Br)NC(=O)CC#N)Br |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
- Positional Isomerism : The 2,5-dibromo configuration in the target compound differs from 3,5-dibromo derivatives (e.g., in ), which exhibit distinct hydrogen-bonding patterns and crystal packing efficiencies .
Functional Group Variations
- Cyano Group Impact: The –CN group in the target compound increases polarity and reactivity, enabling nucleophilic additions or cyclization reactions, unlike methoxy or alkyl-substituted analogs .
Computational Insights (DFT Studies)
- Frontier Molecular Orbitals (FMOs) : The energy gap between HOMO and LUMO in brominated acetamides is narrower than in chloro analogs, suggesting higher reactivity .
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